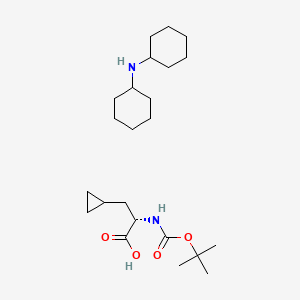

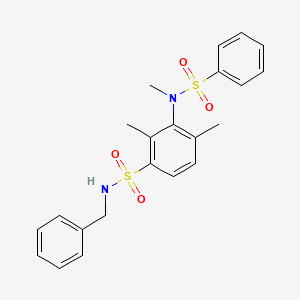

![molecular formula C11H9N7O2 B2599452 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034414-25-8](/img/structure/B2599452.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C15H11N7O3 . It has a molecular weight of 337.29 g/mol . The compound is part of a set of heterocycles obtained through a variety of synthetic routes .

Synthesis Analysis

The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fused ring system that includes a pyrazine and a triazole ring . The InChI string for this compound is InChI=1S/C15H11N7O3/c23-14 (10-6-11 (25-21-10)9-2-1-3-16-7-9)18-8-12-19-20-13-15 (24)17-4-5-22 (12)13/h1-7H,8H2, (H,17,24) (H,18,23) .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 337.29 g/mol . It has a topological polar surface area of 128 Ų . The compound has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 337.09233724 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

Research on N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pyrazine-2-carboxamide and related compounds has focused primarily on their synthesis and potential biological activities. These compounds are synthesized through various chemical reactions and are studied for their biological effects, particularly in the areas of antimicrobial, antifungal, and antitumor activities.

Antitumor and Antimicrobial Activities : Studies have been conducted on the synthesis of N-arylpyrazole-containing enaminones, which are intermediates in the synthesis of compounds related to this compound. These intermediates have been found to exhibit cytotoxic effects against human breast and liver carcinoma cell lines, as well as antimicrobial activity against selected pathogens (Riyadh, 2011).

Synthesis and Antimicrobial Evaluation : Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains. This includes derivatives that are structurally related to this compound (Patil et al., 2021).

Anticonvulsant Activity

Another area of interest is the potential anticonvulsant activity of compounds structurally similar to this compound.

- Anticonvulsant Properties : Research on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which are related to the compound , has shown that several derivatives exhibit potent anticonvulsant activity, suggesting a potential application in the treatment of seizures (Kelley et al., 1995).

Cardiovascular Applications

Compounds with structural similarities to this compound have also been evaluated for their potential in treating cardiovascular conditions.

- Coronary Vasodilating and Antihypertensive Activities : Synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have shown potential in coronary vasodilation and antihypertensive effects (Sato et al., 1980).

Antiviral Activity

The potential antiviral properties of related compounds are also a significant area of research.

- Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles, which include triazolo-pyrazine derivatives, have been synthesized and found to possess significant anti-influenza A virus activity, including against the H5N1 strain (Hebishy et al., 2020).

Properties

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N7O2/c19-10(7-5-12-1-2-13-7)15-6-8-16-17-9-11(20)14-3-4-18(8)9/h1-5H,6H2,(H,14,20)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZHINZPNDHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

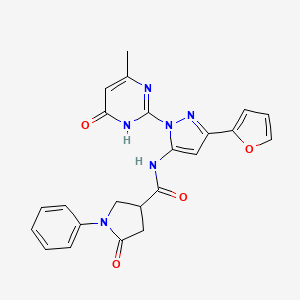

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)

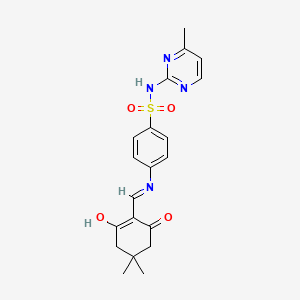

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2599372.png)

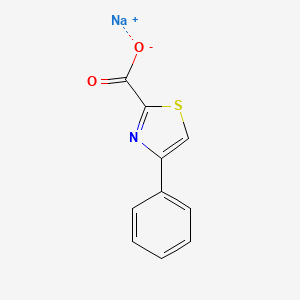

![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2599380.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)

![2-Chloro-1-(3-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-6-yl)propan-1-one](/img/structure/B2599389.png)